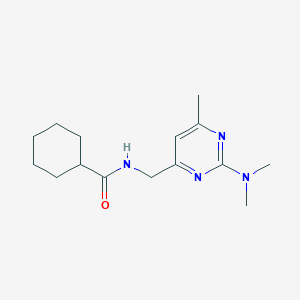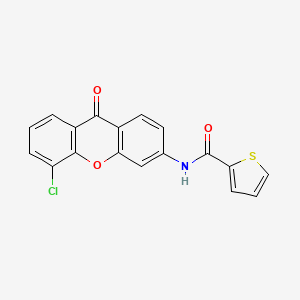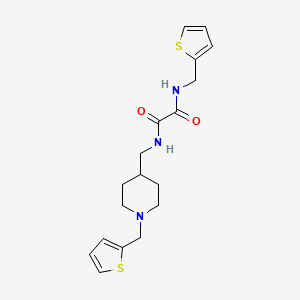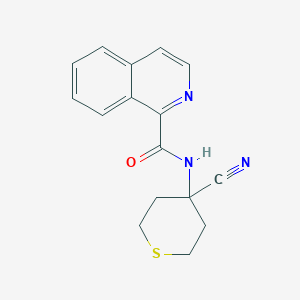![molecular formula C17H14ClNO5 B2936752 dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate CAS No. 1232820-00-6](/img/structure/B2936752.png)
dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate” is a biochemical compound with the molecular formula C17H14ClNO5 . It has a molecular weight of 347.75 .
For Research Use Only This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Aplicaciones Científicas De Investigación
Crystallization and Polymer Modification
A study by Legras et al. (1986) on dimethyl terephthalate (DMTP) reveals insights into the crystallization of poly(ethylene terephthalate) induced by organic salts. They explored the mechanism of action of nucleating agents in the crystallization process, highlighting the interactions between organic acid salts and DMTP. This research indicates the potential for modifying polymer properties through controlled crystallization processes, contributing to advancements in materials science (Legras et al., 1986).
Synthesis of PABA and Fluorescence Applications
Kim et al. (2014) developed a facile one-pot synthesis of p-aminobenzoic acid from a byproduct in dimethyl terephthalate production. This synthesis pathway offers an attractive alternative for p-aminobenzoic acid production, demonstrating the versatility of dimethyl terephthalate derivatives in chemical synthesis (Kim et al., 2014). Additionally, Shimizu et al. (2019) prepared dimethyl and diaryl 2,5-dialkoxyterephthalates with efficient blue emission in solid states, showcasing potential applications in optical materials and devices (Shimizu et al., 2019).
Biomass-Derived Chemical Production
Dutta and Mascal (2014) presented novel pathways to 2,5-dimethylfuran, a biomass-derived chemical, from 5-(chloromethyl)furfural. This work underscores the role of dimethyl terephthalate derivatives in sustainable chemical synthesis, offering a bio-based alternative for terephthalate polymer production (Dutta & Mascal, 2014).
Development of Thermally Stable Polyamides
Mehdipour‐Ataei et al. (2005) explored the synthesis of novel polyamides from a naphthalene-ring containing diamine, demonstrating the utility of dimethyl terephthalate derivatives in creating materials with enhanced thermal stability. This research contributes to the development of high-performance polyamides for industrial applications (Mehdipour‐Ataei et al., 2005).
Bio-Based Polyester Development
Lavilla et al. (2012) synthesized bio-based aromatic polyesters using dimethyl terephthalate and a novel bicyclic diol derived from D-mannitol. This study highlights the potential of dimethyl terephthalate derivatives in the production of environmentally friendly polymers, offering insights into sustainable polymer science (Lavilla et al., 2012).
Propiedades
IUPAC Name |
dimethyl 2-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-23-16(21)10-3-5-13(17(22)24-2)14(8-10)19-9-11-7-12(18)4-6-15(11)20/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKVAILQTQDNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride](/img/structure/B2936671.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2936673.png)



![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936679.png)
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2936680.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2936683.png)
![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936688.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/no-structure.png)
![(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936692.png)